2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIETHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- **2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIISOPROPYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[6-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-3-16-6-5-7-17(4-2)25(16)30-24(32)15-33-26-29-21-10-9-20(13-23(21)34-26)28-14-18-12-19(27)8-11-22(18)31/h5-14,31H,3-4,15H2,1-2H3,(H,30,32) |
InChI Key |
FQCYEYPLWCUWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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